3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
The compound “3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a tetrahydroquinoline (a type of nitrogen-containing heterocycle). These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The nitro group, for example, is often involved in reactions that release a lot of energy .Scientific Research Applications
- Dearomatization processes involving 3-nitroindoles have expanded the scope of C2-C3 functionalizations, enabling the synthesis of diversely substituted indoles .
- While specific studies on this compound are limited, indole derivatives have shown potential as anti-HIV agents. Further investigations into the anti-HIV-1 activity of 3-nitroindoles could be valuable .
- Researchers have explored the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines. Although not directly related to this compound, understanding similar heterocyclic structures provides insights into its reactivity and potential applications .
- Deep eutectic solvents (DESs), considered green solvents, have been employed for pharmaceutical building blocks. While not specific to this compound, DESs offer an eco-friendly alternative for chemical processes .
- One study demonstrated a (3+2) dearomative cycloaddition with N-tosyl-3-nitroindole, highlighting its reactivity under photocatalysis conditions. Such reactions expand the synthetic toolbox for heteroaromatic compounds .
- In addition to its azido group, this compound’s amine functionality can participate in ring closure reactions. Reports have utilized N-iodonium intermediates to form azapentalenes, which could have interesting applications .
Drug Discovery and Medicinal Chemistry
Anti-HIV-1 Activity
Synthesis of Fused Heterocycles
Green Solvents and Pharmaceutical Building Blocks
Photocatalysis and Dearomative Cycloadditions
Azapentalene Formation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-16-7-11-21(12-8-16)32(30,31)25-13-3-5-17-9-10-19(15-22(17)25)24-23(27)18-4-2-6-20(14-18)26(28)29/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVURCQONHAIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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